Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
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Overview
Description
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes a nitrogen atom and two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethylated cyclopropane derivative with an azomethine ylide, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts such as copper complexes and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines. Substitution reactions can result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: Similar spirocyclic structure but lacks the ester group.
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: Contains an ethyl ester group instead of a methyl ester group
Uniqueness
Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride is unique due to its specific combination of a spirocyclic ring system, difluoromethyl groups, and a methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDHVZHEIPNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCN1)CC2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-17-8 |
Source
|
Record name | methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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